Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the regioselective one-step synthesis methods suggest potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazolopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents such as ethanol or acetonitrile and may require heating or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer research.
Industry: The compound’s stability and reactivity make it useful in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, blocking its function and preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine scaffold and has applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Uniqueness
Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for targeted cancer therapy.
Biological Activity
Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrimidines, which are known for their varied bioactivities. Its molecular formula is C13H14N4O2, and it features a pyridine ring that contributes to its biological properties.
Anticancer Activity
A study highlighted the anticancer potential of various triazolo[1,5-a]pyrimidine derivatives. Notably, compounds similar to this compound exhibited potent antiproliferative effects against multiple human cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : The compound was shown to induce apoptosis and cell cycle arrest at the G2/M phase. It also inhibited key signaling pathways involved in cancer progression, including the ERK signaling pathway .
Antimicrobial Activity
Research has indicated that triazolo-pyrimidine derivatives possess antimicrobial properties . The compound's structural features allow it to interact with bacterial enzymes and disrupt cellular processes. Preliminary tests have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Structural Feature | Impact on Activity |
---|---|
Pyridine ring | Enhances interaction with biological targets |
Triazole moiety | Contributes to binding affinity and selectivity |
Methyl groups | Influence solubility and permeability |
Case Study 1: Antiproliferative Effects
In a comparative study of similar compounds, this compound was tested alongside other derivatives. It showed superior activity against MGC-803 cells with an IC50 value lower than that of standard chemotherapeutics like 5-Fluorouracil .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound significantly downregulated proteins associated with cell survival and proliferation while upregulating pro-apoptotic factors. This dual action underscores its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C13H13N5O2 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H13N5O2/c1-8-10(12(19)20-2)11(9-4-3-5-14-6-9)18-13(17-8)15-7-16-18/h3-7,11H,1-2H3,(H,15,16,17) |
InChI Key |
GUJZRHQMSZZPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)OC |
Origin of Product |
United States |
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